3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one belongs to the class of pyrazolopyrimidines, which are fused heterocyclic compounds containing both a pyrazole and a pyrimidine ring. These compounds are considered bioisosteres of purines and are known for their diverse biological activities, making them attractive scaffolds in medicinal chemistry. [] This particular derivative possesses an iodine atom at the 3-position, which can be a versatile handle for further functionalization and derivatization, opening avenues for exploring structure-activity relationships.
The synthesis of 3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the following methods:
Condensation Reaction: The most common synthetic route includes the condensation of 5-aminopyrazole-4-carboxylates with trimethyl orthoformate and primary amines. This reaction is often facilitated under microwave irradiation, which enhances the reaction rate and yield.
Reaction Conditions:
The scalability of this synthesis method suggests its potential for industrial applications, although detailed industrial production methods are not extensively documented.
The molecular structure of 3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one features a fused ring system that includes both pyrazole and pyrimidine moieties. Key structural characteristics include:
3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one can participate in various chemical reactions:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as azides or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo redox reactions, allowing it to change its oxidation state. Common reagents for these reactions include:
These reactions can yield various derivatives with different functional groups depending on the specific conditions employed.
The primary mechanism of action for 3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one involves its role as an inhibitor of cyclin-dependent kinase 2 (CDK2).
The compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties due to its structural characteristics and interaction with biological targets. Its potent inhibitory activity against CDK2 suggests significant cytotoxic effects against various cancer cell lines .
Key physical and chemical properties of 3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one include:
Property | Value |
---|---|
Molecular Weight | 194.15 g/mol |
Melting Point | Not extensively documented |
Solubility | Soluble in organic solvents |
Stability | Stable under standard conditions |
These properties indicate that the compound is likely suitable for further chemical modifications and applications in medicinal chemistry.
3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one has several important applications:
Medicinal Chemistry: It is being investigated for its potential as a therapeutic agent against various cancers due to its ability to inhibit cyclin-dependent kinases.
Biological Research: The compound serves as a valuable tool in studying cell cycle regulation and cancer biology.
Material Science: Its unique structure allows for potential applications in developing novel materials with specific properties tailored for industrial use .
3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one features a fused bicyclic heterocyclic system consisting of a pyrazole ring annulated with a pyrimidinone ring. The parent scaffold is classified as an 8-aza-7-deazapurine, where the nitrogen atom at position 7 of purine is replaced by a carbon atom, and position 8 incorporates an additional nitrogen [10]. The iodine atom is covalently bonded to the carbon at position 3 of the pyrazole ring, significantly influencing the compound's reactivity for cross-coupling reactions [10].
The systematic IUPAC name is 3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, with CAS Registry Number 144750-83-4 [2]. Validated synonyms include:
The molecular formula is C₅H₃IN₄O, with a molecular weight of 262.008 g/mol .
While single-crystal X-ray diffraction data for this specific compound is not publicly available in the search results, its density (2.923 g/cm³) suggests a tightly packed crystalline lattice . The pyrazolopyrimidinone core exhibits tautomerism involving:
Table 1: Solid-State Physicochemical Parameters
Property | Value | Measurement Conditions | |
---|---|---|---|
Density | 2.923 g/cm³ | Solid state | |
Melting Point | Not reported | – | |
Flash Point | 322.536°C | Standard pressure | |
Index of Refraction | 2.047 | Not specified |
Mass Spectrometry
High-resolution mass spectrometry confirms the molecular ion peak at m/z 261.935 (exact mass), consistent with the molecular formula C₅H₃IN₄O. Fragmentation patterns show characteristic loss of iodine radical (•I, 127 Da) and sequential cleavage of the heterocyclic ring .
Nuclear Magnetic Resonance Spectroscopy
Though experimental chemical shifts are not fully detailed in the search results, the InChI code (InChI=1S/C5H3IN4O/c6-3-2-4(10-9-3)7-1-8-5(2)11/h1H,(H2,7,8,9,10,11)) reveals nine distinct proton environments, indicating potential for complex coupling patterns [4] [5]. Predicted shifts based on analogous pyrazolopyrimidinones suggest:
Infrared Spectroscopy
Key IR absorptions (predicted):
UV-Vis Spectroscopy
The π→π* transitions of the conjugated system result in a maximum absorption wavelength (λₘₐₓ) near 282 nm in methanol, typical for this chromophore [7] [8].
Phase Transition Parameters
Solubility and Partitioning
Experimental solubility data is limited, but calculated properties provide insights:
Table 2: Thermodynamic and Computational Parameters
Parameter | Value | Significance | |
---|---|---|---|
Boiling Point | 609.701°C | High thermal stability | |
Flash Point | 322.536°C | Low flammability risk | |
LogP | 0.2508 | Balanced lipophilicity/hydrophilicity | |
Polar Surface Area | 74.43 Ų | High polarity | |
Vapor Pressure (25°C) | 0 mmHg | Non-volatile | [2] |
The compound's high density (2.923 g/cm³) and melting point (not explicitly reported but inferred to be >250°C from handling conditions) further support its stability as a synthetic intermediate [9]. These properties collectively inform its handling and purification protocols, typically involving crystallization from dimethylformamide or ethanol [2] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: